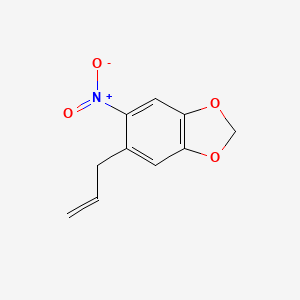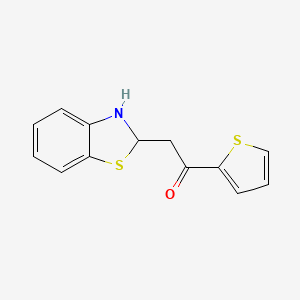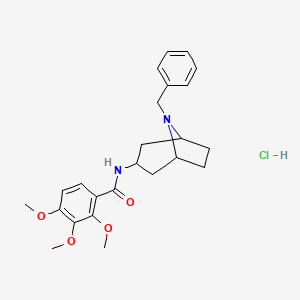
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a nitro group and a propenyl group. It is a derivative of 1,3-benzodioxole, which is known for its bioactive properties and is found in various natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-benzodioxole, followed by the introduction of the propenyl group through an alkylation reaction. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as reagents, while the alkylation reaction can be carried out using propenyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- often involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The propenyl group can also participate in reactions that modulate the compound’s activity. Specific molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- can be compared with other similar compounds such as:
Safrole: A naturally occurring benzodioxole with an allyl group instead of a propenyl group.
Isosafrole: A stereoisomer of safrole with a different spatial arrangement of the propenyl group.
Piperonal: A benzodioxole derivative with an aldehyde group instead of a nitro group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
5-nitro-6-prop-2-enyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h2,4-5H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZBNIYDQYPHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425110 |
Source


|
| Record name | 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77566-54-2 |
Source


|
| Record name | 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)




![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)





